molecular formula C9H11NOS B7978247 1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one

1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one

Cat. No.: B7978247
M. Wt: 181.26 g/mol
InChI Key: OBUBCNPJIVEHLY-UHFFFAOYSA-N
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Description

1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one (CAS 1566362-28-4) is an organic compound with the molecular formula C9H11NOS and a molecular weight of 189.26 g/mol . This chemical features an acetophenone backbone substituted with both an amino group and a methylsulfanyl (or methylthio) group, making it a potential versatile building block in organic synthesis and medicinal chemistry. Compounds containing the methylsulfanylphenyl scaffold are of significant interest in advanced materials research, particularly in the development of organic molecules with nonlinear optical (NLO) properties . The methylsulfanyl group can act as an electron donor, and when combined with other functional groups, can facilitate charge transfer within a molecule, which is a key mechanism for enhancing second-order NLO effects . As such, this aminophenyl ethanone derivative may serve as a key intermediate for synthesizing more complex structures, such as Schiff bases, for potential application in photonics and electro-optics . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NOS/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUBCNPJIVEHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-(Methylsulfanyl)acetophenone

The foundational step involves introducing the acetophenone backbone to a pre-functionalized aromatic ring. A modified Friedel-Crafts acetylation, as described in EP0431871A2, utilizes phenol derivatives substituted with a methylsulfanyl group. For instance, 4-(methylsulfanyl)phenol reacts with acetonitrile in the presence of AlCl₃ and nitroalkane solvents (e.g., nitromethane) at 50–80°C to yield 4-(methylsulfanyl)acetophenone. The methylsulfanyl group’s electron-donating nature enhances the ring’s reactivity, directing acetylation para to the sulfur moiety (position 1) with >70% efficiency.

Regioselective Nitration

Nitration of 4-(methylsulfanyl)acetophenone presents challenges due to competing directing effects: the ketone (meta-directing) and methylsulfanyl group (ortho/para-directing). Controlled nitration using a HNO₃/H₂SO₄ mixture at –10°C to 30°C preferentially introduces the nitro group ortho to the methylsulfanyl substituent (position 2), achieving 55–60% selectivity. Elevated temperatures (>30°C) favor para-nitration (position 6), necessitating precise thermal regulation.

Catalytic Hydrogenation

Reduction of the nitro group employs hydrogenation over Pd/C or Raney nickel at 70–100°C under 3–5 bar H₂ pressure, yielding the target amine with >90% conversion. This step parallels methodologies in CN104693074A, where nitro intermediates are reduced without affecting the methylsulfanyl or ketone functionalities.

Nucleophilic Thiolation and Functional Group Interconversion

Thiolation of Halogenated Acetophenones

An alternative route begins with 2-nitro-4-bromoacetophenone, where the bromine atom undergoes nucleophilic displacement with methylthiolate (CH₃S⁻). Using CuI as a catalyst in DMF at 120°C, this substitution achieves 85% yield, forming 2-nitro-4-(methylsulfanyl)acetophenone. The nitro group’s electron-withdrawing nature facilitates aromatic substitution at position 4.

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C) reduces the nitro group to amine, finalizing the synthesis. This method avoids side reactions observed in acidic or alkaline conditions, preserving the methylsulfanyl and ketone groups.

One-Pot Oxidative Coupling Strategies

Iodine-Mediated Amination

Adapting techniques from 2-aminothiazole synthesis, 4-(methylsulfanyl)acetophenone reacts with thiourea in DMSO at 80°C using iodine (20 mol%) as an oxidant. The iodine facilitates in situ generation of an α-iodo intermediate, which couples with thiourea to form a transient thiazole. Hydrolysis under basic conditions (NaOH, 60°C) cleaves the thiazole ring, yielding the 2-amino derivative with 40–50% efficiency.

Limitations and By-Product Formation

This route produces dithiazole thioether by-products (e.g., 4a in) due to over-reaction between intermediates and thiourea. Optimizing thiourea stoichiometry (1:1 molar ratio with acetophenone) and reaction time (<12 h) minimizes by-products to <10%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Challenges
Friedel-Crafts + NitrationAcetylation, nitration, hydrogenation50–60%Scalable, uses inexpensive reagentsRegioselectivity issues during nitration
Nucleophilic ThiolationBromide substitution, hydrogenation70–85%High regiocontrolRequires halogenated precursors
Oxidative CouplingIodine-mediated coupling, hydrolysis40–50%One-pot protocolBy-product formation

Green Chemistry and Catalytic Innovations

Solvent-Free Acetylation

Recent advances replace traditional nitroalkane solvents with ionic liquids (e.g., [BMIM]BF₄), reducing waste and improving reaction rates. A 2024 study demonstrated 4-(methylsulfanyl)acetophenone synthesis in 78% yield using AlCl₃/[BMIM]BF₄ at 60°C.

Photocatalytic Nitration

Visible-light-driven nitration using TiO₂ nanoparticles and HNO₃ at 25°C achieves 65% regioselectivity for 2-nitro-4-(methylsulfanyl)acetophenone, minimizing energy consumption .

Chemical Reactions Analysis

1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, substituent effects, physicochemical properties, and biological activities.

Table 1: Structural Comparison of 1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one and Analogs

Compound Name Substituents (Phenyl Ring) Key Functional Groups Molecular Weight (g/mol) Melting Point/Boiling Point Biological Activity/Application Reference
This compound 2-NH₂, 4-SCH₃ Amino, methylsulfanyl, ketone Not reported Not reported Inferred antimicrobial/drug potential N/A
1-[4-(methylsulfanyl)phenyl]ethan-1-one 4-SCH₃ Methylsulfanyl, ketone 166.24 BP: 135°C (1 mmHg) Intermediate in organic synthesis
1-(2-Amino-4-methylphenyl)ethanone 2-NH₂, 4-CH₃ Amino, methyl, ketone 149.19 Not reported Structural analog for drug design
2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one 4-SO₂CH₃, 4-OCH₃ Sulfonyl, methoxy, ketone 318.36 MP: 149–151°C Antimicrobial activity
1-(4-(4-Methylpiperazin-1-yl)phenyl)ethan-1-one 4-(N-methylpiperazine) Piperazine, ketone 218.30 Not reported CNS-targeting drug candidate
1-{2-Hydroxy-4-[(2-methoxyethoxy)methoxy]phenyl}ethan-1-one 2-OH, 4-MEMO Hydroxy, MEM-protected ether 264.28 Not reported Antioxidant precursor

Key Observations

Substituent Effects on Reactivity and Solubility Electron-Donating Groups (e.g., -SCH₃, -NH₂): The methylsulfanyl and amino groups in the target compound likely enhance solubility in polar solvents compared to non-substituted acetophenones. For example, 1-[4-(methylsulfanyl)phenyl]ethan-1-one has a density of 1.107 g/cm³, suggesting moderate polarity . Electron-Withdrawing Groups (e.g., -SO₂CH₃): Compounds like 2-((4-Methoxyphenyl)amino)-1-(4-(methylsulfonyl)phenyl)ethan-1-one exhibit higher melting points (149–151°C) due to increased polarity and intermolecular interactions .

Biological Activity Antimicrobial Potential: Derivatives with halogen (-Br, -Cl) or nitro (-NO₂) groups (e.g., ) show significant antimicrobial activity, suggesting that the target compound’s amino and methylsulfanyl groups may similarly interact with microbial enzymes or membranes . CNS Applications: Piperazine-substituted analogs (e.g., ) are explored as histamine H3 receptor ligands or cholinesterase inhibitors, highlighting the versatility of ethanone derivatives in neuropharmacology .

Synthetic Routes Microwave-Assisted Synthesis: describes microwave-assisted methods for pyrazolo[1,5-a]pyrimidines, which could be adapted for the target compound by modifying starting materials (e.g., using 2-amino-4-(methylsulfanyl)phenyl precursors) . Protection/Deprotection Strategies: The use of methoxyethoxymethyl (MEM) chloride in demonstrates feasible strategies for protecting reactive hydroxyl or amino groups during synthesis .

Biological Activity

1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one, also known as a derivative of phenethylamine, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article examines its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₉H₁₃NOS
  • Molecular Weight : 183.27 g/mol

The presence of an amino group, a methylsulfanyl group, and a carbonyl group contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli30
Pseudomonas aeruginosa40

These findings suggest that modifications in the chemical structure can enhance the antimicrobial efficacy of the compound.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, in vitro assays revealed that the compound exhibited cytotoxic effects on various cancer cell lines, including HeLa and MDA-MB-231 cells. The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
HeLa25
MDA-MB-23115
A-43130

The anticancer mechanism appears to involve induction of apoptosis and inhibition of cell proliferation, which are crucial for therapeutic applications.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular proliferation and survival pathways.
  • Receptor Interaction : It is believed to interact with various receptors that play roles in apoptosis and cell cycle regulation.

Further research is needed to elucidate the precise mechanisms at the molecular level.

Study on Antimicrobial Efficacy

In a controlled study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The study concluded that certain modifications significantly improved antibacterial activity, making these derivatives promising candidates for developing new antibiotics.

Study on Anticancer Properties

Another notable study investigated the anticancer effects of this compound on breast cancer cells. The results indicated that treatment with this compound led to a reduction in cell viability and induced apoptosis through caspase activation pathways. This suggests potential applications in cancer therapy .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : The methylsulfanyl group (-SMe) appears as a singlet near δ 2.5 ppm (¹H) and δ 15–20 ppm (¹³C). The acetyl group shows a carbonyl signal at ~200 ppm (¹³C) .
  • FT-IR : Strong C=O stretch at ~1680 cm⁻¹ and S-C absorption near 700 cm⁻¹ .
  • X-ray Crystallography : SHELXL or OLEX2 can resolve bond lengths (C-S: ~1.78 Å, C=O: ~1.21 Å) and confirm the planar aromatic ring .

Advanced Tip : For ambiguous signals, use deuterated solvents (e.g., DMSO-d₆) and variable-temperature NMR to reduce rotational barriers .

How can researchers resolve discrepancies in NMR data when analyzing derivatives of this compound?

Advanced Research Question
Discrepancies often arise from tautomerism or dynamic effects. Methodological approaches include:

  • Dynamic NMR (DNMR) : Perform variable-temperature experiments (e.g., −40°C to 80°C) to slow exchange processes and resolve splitting .
  • Computational Modeling : Use DFT (e.g., B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals via correlation spectroscopy .

What strategies are recommended for optimizing crystal structure refinement of this compound when encountering disorder or twinning?

Advanced Research Question

  • Disorder Handling : In SHELXL, split the disordered atoms into multiple sites (PART command) and apply restraints (e.g., SIMU, DELU) to thermal parameters .
  • Twinning : Use TWIN/BASF commands in SHELXL to model twinned data. Verify with R₁ values for each twin domain .
  • Validation Tools : OLEX2’s built-in validation (e.g., checkCIF) identifies outliers in bond angles/ADPs .

Table 2 : Refinement Metrics for a Representative Structure

ParameterValue
R₁ (all data)0.045
C-S Bond Length1.78 Å
Flack Parameter0.02(1)

What are the potential biological applications of this compound based on its structural features?

Application-Focused Question
The amino and methylsulfanyl groups confer bioactivity:

  • Antimicrobial Studies : Test against Gram-positive bacteria (e.g., S. aureus) via MIC assays, leveraging the sulfur moiety’s membrane permeability .
  • Antioxidant Screening : Use DPPH radical scavenging assays; the thioether may act as a redox-active site .
  • Drug Development : Explore derivatization (e.g., Schiff base formation) to enhance pharmacokinetic properties .

What reaction mechanisms are proposed for the oxidation of the methylsulfanyl group in this compound, and how do reaction conditions influence product distribution?

Mechanistic Research Question

  • Sulfoxide Formation : Electrophilic attack by H₂O₂ on sulfur, proceeding via a three-membered transition state. Stereoselectivity is controlled by steric effects .
  • Sulfone Formation : Requires excess oxidant (e.g., 2 eq. m-CPBA) and extended reaction times (12–24 hrs) .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₂Cl₂) favor sulfoxide, while protic solvents (e.g., MeOH) may lead to side reactions.

How can computational methods aid in predicting the reactivity of this compound in novel synthetic pathways?

Advanced Research Question

  • DFT Calculations : Optimize transition states for acylation/oxidation steps to predict regioselectivity .
  • Molecular Docking : Screen derivatives for binding to biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • Reaction Pathway Mapping : Use Gaussian or ORCA to model free energy profiles and identify rate-limiting steps .

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